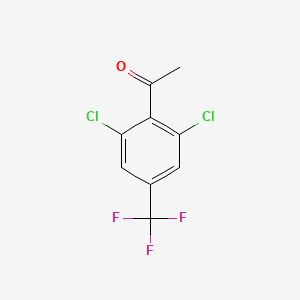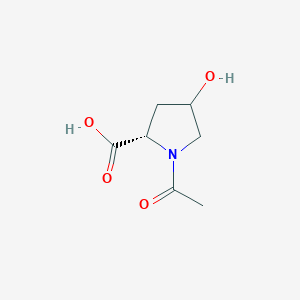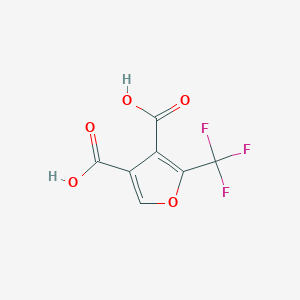
1-(2,6-Dichlor-4-(trifluormethyl)phenyl)ethanon
Übersicht
Beschreibung
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone, commonly known as DCFT, is an important chemical compound used in a variety of scientific research applications. It is a colorless and odorless liquid with a boiling point of 145°C. DCFT is a member of the phenylketone family, which is a class of compounds characterized by the presence of a phenyl group bonded to a ketone. DCFT has a wide range of applications in research, including its use as a reagent in organic synthesis, as a chromophore in spectroscopy, and as a catalyst in chemical reactions.
Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
1-(2,6-Dichlor-4-(trifluormethyl)phenyl)ethanon: ist ein wertvolles Synthon in der organischen Chemie, insbesondere bei der Synthese von Heterocyclen. Es dient als Ausgangsmaterial für den Aufbau verschiedener heterocyclischer Gerüste, einschließlich kondensierter und fünf-, sechs- und sieben-gliedriger Ringe durch Mehrkomponentenreaktionen . Diese Heterocyclen sind aufgrund ihres Vorkommens in zahlreichen Naturstoffen und
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with hydrazine derivatives, leading to the formation of pyrazolo[4,3-d]isoxazole derivatives . These interactions can affect the catalytic activity of enzymes and the stability of protein structures.
Cellular Effects
The effects of 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in metabolic pathways and to alter the activity of key signaling molecules . These changes can lead to alterations in cellular behavior and function.
Molecular Mechanism
At the molecular level, 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their catalytic activity. Additionally, it can bind to DNA or RNA, affecting gene expression and protein synthesis . These molecular interactions are critical for understanding the compound’s overall impact on biological systems.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness and toxicity. Long-term studies have shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity . These effects are important for assessing the compound’s potential for therapeutic use.
Dosage Effects in Animal Models
In animal models, the effects of 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone vary with different dosages. At low doses, it may have minimal impact, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage level triggers a pronounced response . Additionally, high doses can cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of key metabolites . Understanding these metabolic pathways is essential for predicting the compound’s effects on cellular metabolism and overall health.
Transport and Distribution
The transport and distribution of 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone within cells and tissues are critical for its biological activity. It can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions determine the compound’s bioavailability and effectiveness in different tissues and organs.
Subcellular Localization
The subcellular localization of 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on cellular function . Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O/c1-4(15)8-6(10)2-5(3-7(8)11)9(12,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREOBJSTBKEWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371659 | |
| Record name | 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175205-88-6 | |
| Record name | 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-(4-nitrophenyl)methylidene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B1301526.png)
![2-[(E)-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B1301530.png)
![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)







![1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one](/img/structure/B1301569.png)


